molecular formula C17H13ClF6N2O3S B2786998 2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 339018-83-6

2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2786998
CAS No.: 339018-83-6
M. Wt: 474.8
InChI Key: FKYLCUAUBVBKJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, methylsulfonyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Aniline Derivative: The initial step involves the synthesis of 2-chloro-5-(trifluoromethyl)aniline, which can be achieved through the nitration of 2-chloro-5-(trifluoromethyl)benzene followed by reduction.

    Sulfonylation: The aniline derivative is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine to form the corresponding sulfonamide.

    Acylation: The final step involves the acylation of the sulfonamide with 3-(trifluoromethyl)phenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can be oxidized or reduced to form sulfoxides or sulfides, respectively.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as DMF or DMSO, and bases like NaH or K2CO3.

    Oxidation: Oxidizing agents such as mCPBA or H2O2.

    Reduction: Reducing agents like LiAlH4 or NaBH4.

    Hydrolysis: Acidic or basic aqueous solutions, typically HCl or NaOH.

Major Products

    Substitution: Formation of substituted anilines or thiols.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl groups enhance its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF6N2O3S/c1-30(28,29)26(14-8-11(17(22,23)24)5-6-13(14)18)9-15(27)25-12-4-2-3-10(7-12)16(19,20)21/h2-8H,9H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYLCUAUBVBKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.